Summary: Derivatives of this compound have been studied for their antimicrobial properties. They are evaluated against a range of bacterial and fungal species to determine their efficacy.
Methods: The compound is tested in vitro using methods like the turbidimetric method to assess its antimicrobial activity. It may also undergo modifications to enhance its activity or selectivity.
Results: Some derivatives have shown promising results as antimicrobial agents, with specific compounds exhibiting significant inhibitory effects on microbial growth .
Summary: The compound’s derivatives are explored for their potential antiproliferative effects against cancer cells, particularly in drug-resistant cases.
Methods: The derivatives are subjected to assays like the Sulforhodamine B (SRB) assay to test their anticancer activity in vitro. Molecular docking studies are conducted to understand their interaction with cancer cell receptors.
Results: Certain derivatives have demonstrated activity against cancer cell lines, such as human breast adenocarcinoma (MCF7), indicating their potential as lead compounds for drug development .
1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine is a piperazine derivative characterized by the presence of a bromine atom and a chlorine atom on the phenyl ring. This compound has a molecular formula of and is recognized for its potential biological activities, particularly in antimicrobial and anticancer research. The piperazine moiety is crucial for its interaction with various biological targets, making it a compound of interest in medicinal chemistry.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study .
1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine exhibits significant biological activities:
The synthesis of 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine can be achieved through several methods:
1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine has several applications:
Interaction studies involving 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine focus on its binding affinities with various biological targets:
Several compounds share structural features with 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromophenyl)-4-methylpiperazine | Bromine on phenyl ring | Lacks chlorine substituent |
| 1-(3-Chlorophenyl)-4-methylpiperazine | Chlorine at different position | Different biological activity profile |
| 1-(2-Chlorophenyl)-4-methylpiperazine | Chlorine on another position | Potentially different binding affinity |
The unique combination of both bromine and chlorine substituents in 1-(4-Bromo-2-chloro-phenyl)-4-methylpiperazine contributes to its distinct biological activity compared to other piperazine derivatives. This dual halogenation may enhance its interaction with specific biological targets, making it a valuable candidate for further pharmacological studies .
1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine is a bicyclic heterocyclic compound comprising a six-membered piperazine ring (with two nitrogen atoms at the 1- and 4-positions) and a substituted phenyl group. Key structural features include:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1352207-81-8 | |
| IUPAC Name | 1-(4-Bromo-2-chlorophenyl)-4-methylpiperazine | |
| Molecular Formula | C₁₁H₁₄BrClN₂ | |
| Molecular Weight | 289.60 g/mol | |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl |
The compound is also referred to as:
Piperazine derivatives have been central to medicinal chemistry since the mid-20th century, with applications in antipsychotics, antihistamines, and anticancer agents. The development of arylpiperazines—where a phenyl group is attached to the piperazine ring—marked a critical advancement, enabling targeted interactions with biological receptors.
The compound’s bromo-chloro substitution pattern on the phenyl ring aligns with trends in modern heterocyclic chemistry:
The compound serves as a precursor for further functionalization:
1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine’s arylpiperazine scaffold positions it for roles in:
The compound’s planar structure and halogen substituents make it suitable for:
The retrosynthetic analysis of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine reveals multiple strategic disconnections that guide the selection of appropriate synthetic routes. The compound contains a substituted aryl piperazine framework with dual halogen substituents on the phenyl ring and a methyl group on the piperazine nitrogen .
The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bond between the piperazine ring and the substituted phenyl moiety. This approach leads to two key building blocks: 4-bromo-2-chloroaniline and 4-methylpiperazine [2]. The presence of both bromine and chlorine substituents on the aromatic ring creates opportunities for selective functionalization due to the differential reactivity of these halogens in various coupling reactions [3].
Alternative disconnections can be envisioned through the methylation of the piperazine nitrogen, starting from 1-(4-bromo-2-chloro-phenyl)piperazine and subsequent alkylation with methyl iodide or other methylating agents [4]. This approach allows for the independent optimization of aryl-piperazine coupling and N-methylation steps.
The retrosynthetic analysis also reveals the possibility of constructing the piperazine ring through cyclization reactions starting from linear diamine precursors. This strategy involves the use of bis(2-chloroethyl)amine derivatives in combination with appropriate aryl coupling partners [5].
The nucleophilic substitution approach represents one of the most straightforward methods for synthesizing 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine. This method exploits the electrophilic nature of the aromatic carbon bearing the halogen substituents, particularly when activated by electron-withdrawing groups [6].
The reaction typically involves treating 4-bromo-2-chloroaniline with bis(2-chloroethyl)amine under basic conditions. The mechanism proceeds through initial nucleophilic attack of the aniline nitrogen on the alkyl halide, followed by intramolecular cyclization to form the piperazine ring [7]. Common bases employed include sodium carbonate, potassium carbonate, and cesium carbonate, with the choice dependent on the specific reaction conditions and solvent system.
Temperature control is crucial for this approach, as elevated temperatures (typically 100-140°C) are required to facilitate the cyclization step while minimizing side reactions. The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances the nucleophilicity of the amine and promotes efficient cyclization [8].
The nucleophilic substitution approach offers several advantages, including the use of readily available starting materials, relatively mild reaction conditions, and good functional group tolerance. However, the method may suffer from competing elimination reactions and the formation of oligomeric byproducts, particularly when using highly reactive electrophiles [9].
Reductive amination represents a powerful and versatile approach for the synthesis of piperazine derivatives, including 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine [10]. This methodology involves the condensation of carbonyl compounds with amines followed by reduction of the resulting imine intermediate [11].
The reductive amination strategy can be implemented through several pathways. The direct approach involves treating 4-bromo-2-chlorobenzaldehyde with 4-methylpiperazine in the presence of a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride [10]. The reaction typically proceeds under mild conditions (room temperature to 60°C) and exhibits excellent functional group tolerance.
Alternative approaches involve the use of 4-bromo-2-chloroketone derivatives as the carbonyl component, which can be prepared through Friedel-Crafts acylation of the corresponding aromatic precursor [12]. The subsequent reductive amination with 4-methylpiperazine provides access to the desired product with high efficiency and selectivity.
The choice of reducing agent significantly influences the reaction outcome. Sodium triacetoxyborohydride is particularly effective for this transformation due to its mild nature and compatibility with various functional groups [13]. The reaction can be performed in protic solvents such as dichloromethane or alcohols, which facilitate the formation of the imine intermediate and subsequent reduction.
Flow chemistry approaches have been developed for reductive amination reactions, offering improved safety, scalability, and reaction control [14] [12]. These methods employ continuous-flow reactors with integrated heating and mixing systems, enabling precise control of reaction parameters and minimizing the formation of byproducts.
The coupling reactions of halogenated precursors provide efficient access to 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine through the formation of carbon-nitrogen bonds [3]. These reactions exploit the differential reactivity of bromine and chlorine substituents in cross-coupling processes.
The Ullmann-type coupling reaction represents a classical approach for aryl-nitrogen bond formation. This method involves treating 4-bromo-2-chloroiodobenzene with 4-methylpiperazine in the presence of copper catalysts and appropriate bases [15]. The reaction typically requires elevated temperatures (120-160°C) and extended reaction times, but provides good yields of the desired product.
Modifications of the Ullmann coupling have been developed to improve reaction efficiency and reduce harsh conditions. The use of ligands such as proline, diamine derivatives, and phosphine compounds enhances the catalytic activity and enables reactions under milder conditions [16]. These improvements make the method more suitable for substrates containing sensitive functional groups.
The coupling reactions can also be performed using zinc-mediated protocols, which involve the in situ generation of organozinc reagents from aryl halides followed by cross-coupling with nitrogen nucleophiles [3]. This approach offers advantages in terms of functional group tolerance and reaction selectivity.
Modern catalytic methods for carbon-nitrogen bond formation have revolutionized the synthesis of piperazine derivatives, including 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine. The Buchwald-Hartwig amination reaction stands as the most prominent example of these advances [17] [18] [19].
The Buchwald-Hartwig reaction involves the palladium-catalyzed coupling of aryl halides with amines in the presence of a base [20] [19]. For the synthesis of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine, the reaction employs 4-bromo-2-chloroiodobenzene and 4-methylpiperazine as coupling partners [21].
The choice of catalyst system significantly impacts the reaction outcome. Effective catalyst combinations include Pd(OAc)₂/BINAP, Pd(dba)₂/BINAP, and tetrakis(triphenylphosphine)palladium(0) [22] [21]. The selection depends on the specific substrate requirements and desired reaction conditions.
Base selection is crucial for optimal reaction performance. Commonly employed bases include sodium tert-butoxide, cesium carbonate, and potassium phosphate [16] [23]. The base serves multiple functions: deprotonation of the amine nucleophile, facilitation of reductive elimination, and scavenging of acid byproducts.
Solvent effects play a significant role in determining reaction selectivity and efficiency. Aprotic solvents such as toluene, DMF, and N-methylpyrrolidinone (NMP) are preferred for their ability to stabilize the palladium intermediates and promote efficient coupling [21]. The choice of solvent can dramatically influence the product distribution, particularly in reactions involving competing pathways.
Temperature optimization is essential for achieving high yields and selectivity. Most Buchwald-Hartwig reactions proceed efficiently at temperatures between 80-120°C, with the optimal temperature depending on the specific catalyst system and substrate combination [23] [17].
Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of piperazine derivatives [24] [25] [26]. This approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction selectivity.
The microwave-assisted synthesis of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine can be accomplished through various pathways. The direct coupling approach involves treating 4-bromo-2-chloroaniline with 4-methylpiperazine precursors under microwave irradiation [26]. The reaction typically requires 10-60 minutes at temperatures between 80-140°C, representing a significant improvement over conventional methods that require several hours.
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, leading to rapid and uniform heating throughout the reaction mixture [25]. This heating mode minimizes hot spot formation and reduces the likelihood of thermal decomposition, resulting in cleaner reaction profiles and improved product quality.
Solvent selection is critical for microwave-assisted reactions. Polar solvents such as DMF, DMSO, and alcohols are particularly effective due to their ability to absorb microwave energy efficiently [24]. The use of ionic liquids as solvents has also been explored, offering advantages in terms of reaction efficiency and environmental impact.
The microwave-assisted approach has been successfully applied to various piperazine synthetic transformations, including nucleophilic substitutions, reductive aminations, and coupling reactions [27] [28]. The method shows particular promise for the preparation of compound libraries and high-throughput synthesis applications.
Flow microwave reactors have been developed to address the scalability limitations of batch microwave systems [26]. These reactors combine the advantages of microwave heating with the benefits of continuous flow processing, enabling the production of larger quantities of material while maintaining the reaction advantages of microwave irradiation.
Green chemistry principles have been increasingly applied to the synthesis of piperazine derivatives, driven by the need for more sustainable and environmentally friendly synthetic methods [29] [30]. These approaches focus on reducing waste generation, minimizing the use of hazardous materials, and improving energy efficiency.
Aqueous media reactions represent a significant advancement in green piperazine synthesis [29]. The use of water as a reaction medium eliminates the need for organic solvents, reduces environmental impact, and often leads to improved reaction selectivity. The synthesis of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine in aqueous media can be achieved through phase-transfer catalysis or the use of water-soluble catalysts.
Solvent-free conditions have been developed for various piperazine synthetic transformations [26]. These methods involve the direct mixing of reactants without added solvents, often employing solid supports or mechanochemical activation. The approach offers advantages in terms of waste reduction, simplified work-up procedures, and improved reaction efficiency.
The development of recyclable catalytic systems represents another important aspect of green piperazine synthesis [26]. Heterogeneous catalysts based on supported palladium, nickel, and other transition metals can be easily recovered and reused, reducing the overall environmental impact of the synthetic process.
Room temperature reactions have been explored as a means of reducing energy consumption in piperazine synthesis [30]. These methods often employ highly active catalysts or alternative activation modes to achieve efficient transformations under mild conditions.
Biocatalytic approaches have been investigated for the synthesis of piperazine derivatives, although their application to 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine remains limited [30]. Enzymatic transformations offer advantages in terms of selectivity, mild reaction conditions, and biodegradability of the catalysts.
Chromatographic purification represents the most versatile and widely employed method for the isolation and purification of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine [31] [32]. The selection of appropriate chromatographic techniques depends on the scale of purification, desired purity level, and available instrumentation.
Column chromatography using silica gel as the stationary phase is the most common purification method for piperazine derivatives [33]. The technique employs various mobile phase systems, with hexane/ethyl acetate gradients being particularly effective for the separation of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine from synthetic impurities. The elution profile can be optimized by adjusting the polarity gradient and flow rate to achieve optimal resolution.
Preparative thin-layer chromatography (TLC) provides an alternative approach for small-scale purifications [34]. This method is particularly useful for the isolation of analytical samples and the optimization of separation conditions prior to column chromatography. Silica gel F254 plates with appropriate solvent systems enable effective separation of the target compound from closely related impurities.
High-performance liquid chromatography (HPLC) offers superior resolution and efficiency for the purification of piperazine derivatives [31] [32]. Reversed-phase HPLC using C18 columns with acetonitrile/water gradients provides excellent separation of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine from synthetic byproducts. The method enables the achievement of high purity levels (>98%) and provides quantitative recovery of the product.
Gradient elution systems are essential for optimal chromatographic performance. The gradient profile should be carefully optimized to achieve baseline separation while minimizing analysis time. Typical gradient systems start with high aqueous content and gradually increase the organic modifier concentration to elute the target compound.
The development of analytical methods for purity assessment is crucial for quality control [35] [36]. HPLC-UV methods with appropriate derivatization procedures enable the sensitive detection and quantification of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine and related impurities. Mass spectrometric detection further enhances the specificity and sensitivity of the analytical methods.
Recrystallization remains a fundamental purification technique for obtaining high-purity 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine [37] [38]. The method relies on the differential solubility of the target compound and impurities in various solvents at different temperatures.
Solvent selection is critical for successful recrystallization. Ethanol and methanol are commonly employed solvents for piperazine derivatives due to their ability to dissolve the compounds at elevated temperatures while providing good crystal formation upon cooling [37]. The choice between these solvents depends on the specific solubility characteristics of the target compound and the nature of the impurities.
Mixed solvent systems often provide superior recrystallization performance compared to single solvents [39]. Common combinations include ethanol/water, methanol/water, and dichloromethane/methanol mixtures. The ratio of solvents can be optimized to achieve the desired solubility profile and crystal quality.
Temperature control during recrystallization is essential for obtaining high-quality crystals. The compound should be dissolved in the minimum amount of hot solvent, followed by slow cooling to room temperature or below. Rapid cooling often leads to the formation of small, poorly formed crystals that may trap impurities.
The recrystallization process can be enhanced through the use of activated charcoal for decolorization and the removal of organic impurities [38]. The charcoal should be added to the hot solution followed by filtration while hot to prevent the adsorption of the target compound.
Seed crystals can be employed to control the crystallization process and improve the reproducibility of the recrystallization procedure [37]. The addition of small amounts of pure crystalline material to the supersaturated solution promotes orderly crystal growth and can improve the overall yield and purity of the final product.
Quality control and purity assessment are essential components of the synthetic process for 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine [40] [35]. These procedures ensure that the final product meets the required specifications for its intended applications.
Spectroscopic methods provide fundamental information about the identity and purity of the synthesized compound. Nuclear magnetic resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, enables the confirmation of molecular structure and the detection of impurities [34]. Integration of NMR signals provides quantitative information about the purity level when appropriate internal standards are employed.
Mass spectrometry serves as a complementary technique for identity confirmation and purity assessment [35]. High-resolution mass spectrometry provides exact molecular weight determination, while tandem mass spectrometry enables the identification of structural impurities and degradation products.
Chromatographic purity assessment employs HPLC or GC methods with appropriate detection systems [41] [42]. The area percentage method provides quantitative purity information, while the use of external standards enables the determination of absolute concentrations. The analytical methods should be validated according to established guidelines to ensure reliability and reproducibility.
Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information about the physical properties and thermal stability of the compound [40]. These methods can detect the presence of solvents, water, and other volatile impurities that may not be apparent from other analytical techniques.
The development of specific analytical methods for genotoxic impurities is increasingly important for pharmaceutical applications [32]. These methods employ sensitive detection techniques such as LC-MS/MS to quantify trace levels of potentially harmful impurities that may be present in the final product.